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Compound of Interest

5-Methyl-4-(4-methylphenyl)-1, 3-
Compound Name:
thiazol-2-amine

Cat. No.: B091946

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-4-(4-
methylphenyl)-1,3-thiazol-2-amine

Introduction

5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is a heterocyclic compound belonging to
the 2-aminothiazole class. Thiazole rings and their derivatives are significant scaffolds in
medicinal chemistry, appearing in numerous approved drugs and biologically active agents due
to their versatile biological activities, which can include antimicrobial, anti-inflammatory, and
anticancer properties.[1] A thorough understanding of the physicochemical properties of this
specific molecule is fundamental for its potential development in pharmaceutical and material
science applications. These properties govern its solubility, absorption, distribution,
metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

This guide provides a comprehensive overview of the core physicochemical properties of 5-
Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine, alongside detailed, field-proven experimental
protocols for their determination. The methodologies are presented not merely as steps, but
with an emphasis on the underlying scientific principles, ensuring a self-validating and robust
approach for researchers.

Molecular Identity and Structural Properties

A precise characterization begins with the molecule's fundamental identifiers and structure.
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Chemical Structure

The two-dimensional structure of the molecule is presented below, illustrating the arrangement
of the thiazole core, the tolyl substituent, and the primary amine group.

Figure 1: 2D Structure of the title compound.

Core Compound Identifiers

The fundamental properties and identifiers of the compound are summarized in the table

below.
Property Value Source
5-Methyl-4-(4-
IUPAC Name methylphenyl)-1,3-thiazol-2-
amine
CAS Number 16942-66-8 [2]
Molecular Formula C11H12N2S [2]
Molecular Weight 204.30 g/mol [2]
SMILES Cclccc(cel)c2ce(C)sc(N)n2

Summary of Physicochemical Properties

This section summarizes the key physicochemical parameters. While specific experimental
values for this exact molecule are not widely published, this guide provides the necessary
protocols for their empirical determination.
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Parameter

Experimental Value

Significance &
Commentary

Melting Point (°C)

Not reported. Requires

experimental determination.

Indicates purity and the
physical state at a given
temperature. Expected to be a

solid at room temperature.

Boiling Point (°C)

Not reported.

Likely to decompose at high
temperatures before boiling
due to the presence of the
amine and thiazole functional

groups.

Aqueous Solubility

Predicted to be low. Requires

experimental determination.

Governs bioavailability and
formulation options. The
molecule's aromatic rings and
hydrocarbon nature suggest

poor water solubility.

pKa

Not reported. Requires

experimental determination.

The 2-amino group confers
basic properties.[3] The pKa of
its conjugate acid is critical for
predicting solubility at different
pH values and its interaction

with biological targets.

LogP

Not reported. Requires

experimental determination.

The octanol-water partition
coefficient (LogP) is a key
measure of lipophilicity, which
influences membrane
permeability and ADME

properties.

Experimental Protocol: Solubility Profiling
Scientific Rationale
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Solubility is a critical parameter that dictates a compound's behavior in both biological and

formulation contexts. A qualitative solubility profile across different pH ranges provides rapid

insight into the compound's acidic or basic nature.[4] The presence of a basic amino group

suggests that 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine will form a water-soluble salt

in an acidic medium.[3][5] This protocol establishes this profile systematically.

Step-by-Step Methodology

Preparation: Label four clean, dry test tubes: "Water," "5% HCI," "5% NaOH," and "5%
NaHCOs."

Sample Addition: Add approximately 20-25 mg of the compound to each test tube.
Solvent Addition: Add 1 mL of the corresponding solvent to each test tube.
Mixing: Vigorously agitate each tube for 30-60 seconds using a vortex mixer.

Observation: Visually inspect each tube against a contrasting background to determine if the
solid has dissolved completely. Record as "soluble" or “insoluble."[4]

pH Test (for Water Tube): If the compound is soluble in water, test the resulting solution's pH
using a calibrated pH meter or pH paper to confirm its basic nature.[4]

Confirmation (for HCI Tube): To the "5% HCI" tube where the compound dissolved, add 10%
NaOH dropwise until the solution is basic. The reappearance of a precipitate confirms that
solubility was due to the formation of a water-soluble amine salt.[4]

Workflow Visualization
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Figure 2: Workflow for Qualitative Solubility Analysis.

Experimental Protocol: pKa Determination
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Scientific Rationale

The pKa, or acid dissociation constant, is a quantitative measure of a compound's acidity or
basicity. For an amine, the pKa value refers to its conjugate acid (R-NHs*). This value is crucial
as it determines the extent of ionization at a given pH, which directly impacts solubility, receptor
binding, and membrane transport. Potentiometric titration is a highly reliable method for pKa
determination, involving the gradual neutralization of the compound while monitoring the
solution's pH.[6]

Step-by-Step Methodology

o System Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0,
and 10.0).

o Sample Preparation: Accurately weigh approximately 20-40 umoles of the compound and
dissolve it in a suitable co-solvent system if necessary (e.g., a methanol-water mixture) to
ensure full dissolution. The solution should be slightly acidified with a known concentration of
HCI to fully protonate the amine.

« Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature
(e.g., 25 °C). Introduce the calibrated pH electrode and a magnetic stirrer.

« Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M
NaOH), adding small, precise aliquots.

» Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to
stabilize. Continue the titration well past the equivalence point.

» Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined
from the pH at the half-equivalence point. For more precise results, calculate the first or
second derivative of the titration curve to accurately locate the equivalence point(s).

Workflow Visualization
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Figure 3: Workflow for pKa Determination via Titration.
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Experimental Protocol: Lipophilicity (LogP)

Determination
Scientific Rationale

Lipophilicity, commonly expressed as LogP, is a measure of a compound's differential solubility
in a non-polar solvent (n-octanol) and a polar solvent (water). It is a critical predictor of a drug's
ability to cross biological membranes. While the traditional shake-flask method is viable, a more
modern and efficient approach utilizes reverse-phase high-performance liquid chromatography
(RP-HPLC). This method correlates a compound's retention time on a non-polar stationary
phase with its LogP value, using a series of standards with known LogP values to create a
calibration curve.

Step-by-Step Methodology (RP-HPLC Method)

o System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is typically
a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g.,
acetonitrile or methanol).

o Calibration Standards: Prepare solutions of at least five reference compounds with well-
established LogP values that bracket the expected LogP of the analyte.

 Calibration Curve Generation:
o Inject each standard individually onto the HPLC system under isocratic conditions.
o Record the retention time (t_R) for each standard.

o Calculate the capacity factor (k') for each standard using the formula: k'=(t R-t_0)/t 0,
where t_0 is the column dead time (determined by injecting a non-retained compound like
uracil).

o Plot the known LogP values of the standards against their calculated log(k') values. This
creates the calibration curve.

» Analyte Measurement: Prepare a solution of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-
amine and inject it onto the same HPLC system under identical conditions.
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e LogP Calculation:
o Measure the retention time (t_R) of the analyte and calculate its capacity factor (k).

o Using the linear regression equation from the calibration curve (LogP = m * log(k’) + ¢),
calculate the LogP of the analyte.

Workflow Visualization
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Figure 4: Workflow for LogP Determination via RP-HPLC.

Expected Spectral Characteristics

While detailed spectral data requires experimental acquisition, the structure of 5-Methyl-4-(4-

methylphenyl)-1,3-thiazol-2-amine allows for the prediction of key spectroscopic features.

'H NMR: The spectrum should reveal distinct signals for the two different methyl groups (one
on the thiazole ring, one on the phenyl ring), a set of signals in the aromatic region
corresponding to the protons on the para-substituted phenyl ring, and a broad singlet
corresponding to the two protons of the primary amine group (-NH2).[7][8]

13C NMR: The spectrum will show signals for all 11 unique carbon atoms, including the two
methyl carbons, the aromatic carbons, and the carbons of the thiazole ring.

FTIR: The infrared spectrum will be characterized by key absorption bands. Notably, N-H
stretching vibrations for the primary amine will appear in the region of 3100-3500 cm~*. C=N
stretching of the thiazole ring will be observed around 1650 cm~*. Aromatic C-H and C=C
stretching bands will also be present.[8][9]

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M*) corresponding
to the molecular weight of the compound (204.30 g/mol ).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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